Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Description
Structure and Key Features: The compound Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- (hereafter referred to as Compound X) is a structurally complex molecule characterized by:
- A central acetamide backbone with dual N-substituents: N-cyclohexyl and N-methyl groups.
- A 1,2,4-triazino[5,6-b]indole heterocycle fused to the acetamide via a thioether (-S-) linkage.
- Substituents on the triazinoindole core: 8-ethyl and 5-methyl groups.
Properties
Molecular Formula |
C21H27N5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H27N5OS/c1-4-14-10-11-17-16(12-14)19-20(26(17)3)22-21(24-23-19)28-13-18(27)25(2)15-8-6-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3 |
InChI Key |
ADKHFHSLYIQHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple steps. One common method includes the coupling of a triazinoindole derivative with a cyclohexylamine derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane (DCM) and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- exhibits notable antimicrobial properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects .
In comparative studies with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol)] | Similar triazinoindole core | Antimicrobial |
| Acetamide, N-cyclohexyl-N-methyl-N-(8-methoxy...) | Variation in side chains | Anticancer |
| Acetamide, N-cyclopentyl-N-methyl-N-(5-methyl...) | Different cycloalkyl group | Anti-inflammatory |
These findings indicate that the compound's structural features are crucial for its biological activity .
Antiviral Properties
The compound may also possess antiviral properties. Research on triazole derivatives has shown that modifications in their structure can enhance their efficacy against viral infections. The thioether linkage in Acetamide may facilitate interaction with viral proteins or enzymes .
Synthetic Methodologies
The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple steps that require controlled conditions. Common solvents include dichloromethane or methanol with catalysts such as lutidine to enhance efficiency . For large-scale production, continuous flow reactors may be employed to optimize yield while maintaining quality standards .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to Acetamide demonstrated significant antibacterial activity comparable to established antibiotics .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral potential, derivatives of triazoles were tested against viral strains associated with respiratory infections. Compounds similar to Acetamide showed promising results in inhibiting viral replication through targeted interactions with viral enzymes .
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between Compound X and related acetamide derivatives:
Key Observations :
Substituent Position and Bioactivity: The 8-position on the triazinoindole core is critical for bioactivity. For example, replacing the 8-ethyl group in Compound X with a furan-2-yl moiety (as in 2B182C) significantly enhances TLR4 activation . Electron-withdrawing groups (e.g., bromo in Compound 27) may improve binding affinity to target proteins but reduce solubility .
N-methyl groups in Compound X reduce steric hindrance compared to bulkier substituents (e.g., 3-ethoxypropyl in ), which may influence metabolic stability.
Purity and Synthetic Yield :
- Industrial-grade compounds like Compound X achieve ≥99% purity via optimized column chromatography , while research-scale derivatives (e.g., Compound 15) report lower yields (32%) but high purity (95%) .
Physicochemical Properties
- Solubility : The thioether linkage and hydrophobic substituents (e.g., ethyl, cyclohexyl) likely reduce aqueous solubility compared to analogs with polar groups (e.g., nitro in ).
Biological Activity
Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on current research findings, including structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 397.54 g/mol. Its unique structure features a cyclohexyl group and a triazino-indole moiety linked by a thioether group. The presence of sulfur enhances its chemical reactivity and potential biological activity .
Biological Activity Overview
Preliminary studies suggest that Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- exhibits various biological activities:
- Antitumor Activity : Compounds with similar triazino-indole structures have been investigated for their anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Research indicates that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
- Enzyme Inhibition : Interaction studies indicate that this compound could act as an inhibitor for specific enzymes or receptors, which is critical for its therapeutic efficacy. Techniques such as molecular docking are used to evaluate binding affinities with biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives. Here are key findings:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acetamide, N-cycloheptyl - 2 - [(5-methyl - 5H - 1,2,4 - triazino [5,6-b] indol - 3 - yl) thio] | Similar triazino-indole structure | Antitumor activity |
| Acetamide, N-cyclohexyl - 2 - [(8-methyl - 2H - 1,2,4 - triazino [5,6-b] indol - 3 - yl) thio] | Cyclohexyl instead of cyclopropyl | Altered pharmacokinetics |
| Acetamide,N-(cyclohexylmethyl)-2 - [(8-methyl - 2H - 1,2,4 - triazino [5,6-B] indol - 3 - yl) thio] | Variations in side chains | Potentially different biological activities |
These comparisons highlight how modifications to the structure can lead to variations in biological efficacy and pharmacokinetic profiles.
Antitumor Efficacy
A study involving similar triazole compounds demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines. For example:
- Compound A : IC50 = 23.30 ± 0.35 µM against human glioblastoma.
- Compound B : Exhibited selectivity towards melanoma cells with an IC50 < 30 µM.
These findings suggest that structural motifs present in Acetamide derivatives could enhance their anticancer potential significantly .
Antimicrobial Activity
Research on triazole derivatives highlighted their effectiveness against pathogenic bacteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
